molecular formula C25H20ClN3O3 B2879832 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 894911-36-5

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2879832
M. Wt: 445.9
InChI Key: KPKGRSSMFABOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents Synthesis

Research has focused on synthesizing derivatives of naphthyridin-yl acetamides, such as those involving 1,3,4-oxadiazol and benzo[d]imidazol moieties, demonstrating significant antibacterial activity. These studies involve elucidating compound structures through spectroscopic methods and evaluating their biological efficacy against microbial strains (Ramalingam et al., 2019).

Heterocyclic Compound Synthesis

The reactivity of naphthyridinyl acetamide derivatives with various amines has been explored to create angular heterocyclic compounds, suggesting a pathway for synthesizing novel heterocycles with potential chemical and pharmaceutical applications (Agarwal & Mital, 1976).

Naphthyridine Lactams and Derivatives

Photocyclization of amides derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride with aminopyridines has led to the synthesis of various naphthyridine lactams, providing a foundation for further functionalization and exploration of their biological activities (Kudo et al., 1987).

Naphthalene Derivatives as Antidotes

Studies have evaluated the effectiveness of naphthalic derivatives as antidotes for agricultural chemicals, offering insights into their potential for reducing the toxicity of pesticides while safeguarding crops (Chang et al., 1973).

Catalysis and Organic Synthesis

Investigations into the synthesis of naphthalene-1-yloxy and thiophen-2-yl propyl acetamide derivatives have contributed to the development of novel catalysts and synthetic pathways, enhancing the efficiency of organic transformations (Jing, 2010).

Antioxidant Activity

The free radical scavenging properties of naphthol derivatives have been explored, revealing their potential as antioxidants. These studies involve evaluating the compounds' ability to neutralize free radicals and protect against oxidative stress, highlighting their relevance to health and disease prevention (Boudebbous et al., 2021).

properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-15-5-3-4-6-21(15)28-22(30)14-29-13-20(23(31)17-8-10-18(26)11-9-17)24(32)19-12-7-16(2)27-25(19)29/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKGRSSMFABOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

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